
2-(4-bromophenoxy)-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)propanohydrazide, commonly known as BPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPH is a hydrazide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of BPPH is not fully understood, but it is believed to involve multiple pathways. In cancer cells, BPPH has been shown to activate the caspase pathway, which leads to apoptosis. BPPH has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. In addition, BPPH has been reported to inhibit the expression of matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. In neurodegenerative disorders, BPPH has been shown to inhibit the aggregation of amyloid beta peptide and to protect neurons against oxidative stress and apoptosis.
Biochemical and Physiological Effects
BPPH has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, BPPH has been reported to induce apoptosis, inhibit cell proliferation, and inhibit cell migration and invasion. In addition, BPPH has been shown to modulate the expression of various genes and proteins involved in cancer progression. In neurodegenerative disorders, BPPH has been reported to inhibit the aggregation of amyloid beta peptide, to protect neurons against oxidative stress and apoptosis, and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
BPPH has several advantages for lab experiments, including its relatively simple synthesis, low toxicity, and potential applications in various fields. However, BPPH also has some limitations, including its low solubility in water and its potential instability under certain conditions. In addition, the mechanism of action of BPPH is not fully understood, and further studies are needed to elucidate its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of BPPH, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. In medicine, BPPH has shown promising results as an anticancer agent, and further studies are needed to evaluate its efficacy and safety in clinical trials. In addition, BPPH has potential applications in the treatment of neurodegenerative disorders and other diseases, and further studies are needed to investigate its therapeutic potential. In agriculture, BPPH has potential applications as a herbicide and fungicide, and further studies are needed to evaluate its efficacy and safety in the field. Finally, BPPH has potential applications in the synthesis of new materials, and further studies are needed to investigate its properties and potential applications in material science.
Synthesemethoden
Several methods have been reported in the literature for the synthesis of BPPH. One of the most widely used methods involves the reaction of 4-bromophenol with 2-bromoacetyl bromide, followed by the reaction of the resulting intermediate with 1-methyl-3-phenyl-2-propen-1-one and hydrazine hydrate. The product obtained is then treated with acetic anhydride to yield BPPH. Other methods involve the reaction of 4-bromophenol with different aldehydes and hydrazine hydrate, followed by the reaction of the resulting intermediate with 1-methyl-3-phenyl-2-propen-1-one. The purity and yield of BPPH depend on the reaction conditions and the starting materials used.
Wissenschaftliche Forschungsanwendungen
BPPH has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, BPPH has shown promising results as an anticancer agent. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. BPPH has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, BPPH has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. BPPH has been reported to inhibit the aggregation of amyloid beta peptide and to protect neurons against oxidative stress and apoptosis.
In agriculture, BPPH has been studied for its potential applications as a herbicide and fungicide. BPPH has been shown to inhibit the growth of various weeds and fungi by interfering with the biosynthesis of fatty acids and sterols. BPPH has also been studied for its potential applications in the synthesis of new materials, such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-14(8-9-16-6-4-3-5-7-16)21-22-19(23)15(2)24-18-12-10-17(20)11-13-18/h3-13,15H,1-2H3,(H,22,23)/b9-8+,21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVGXIWISSGEAZ-QULCHTJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C)C=CC1=CC=CC=C1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C(\C)/C=C/C1=CC=CC=C1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N'-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]propanohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

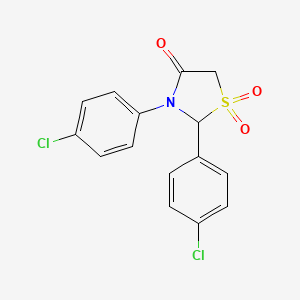
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3826471.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine](/img/structure/B3826473.png)

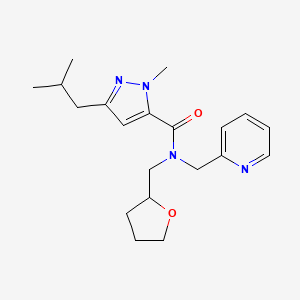
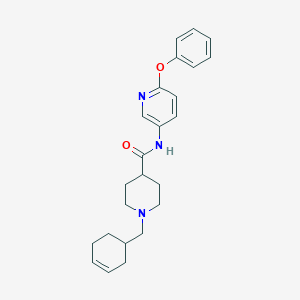
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B3826514.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide](/img/structure/B3826521.png)
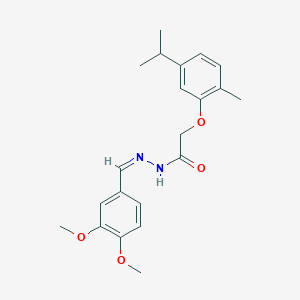

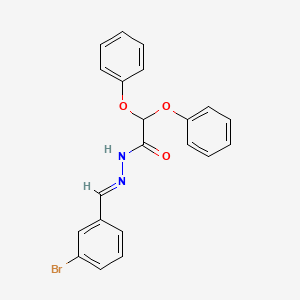
![N-(4-fluorobenzyl)-5-[1-(1H-imidazol-2-ylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3826556.png)
![N-(2,4-dichlorophenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B3826559.png)
![tetrahydro-2-furanylmethyl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3826567.png)